![molecular formula C21H17N3O4 B244153 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244153.png)
4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as PNU-282987, is a selective agonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR). It is a small molecule compound that has shown great potential in scientific research applications due to its ability to modulate the activity of the α7nAChR.
作用机制
4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide acts as a selective agonist of the α7nAChR, which is a ligand-gated ion channel expressed in the central nervous system. Activation of the α7nAChR by 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide leads to the influx of calcium ions into the neuron, which triggers a cascade of intracellular signaling pathways. This ultimately leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in various cognitive and behavioral processes.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and enhance memory in animal models. Furthermore, 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease. 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to have neuroprotective effects and may be useful in the treatment of traumatic brain injury.
实验室实验的优点和局限性
One of the advantages of using 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its selectivity for the α7nAChR. This allows researchers to specifically target this receptor and study its effects on various cognitive and behavioral processes. Furthermore, 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied and has a well-established mechanism of action, which makes it a reliable tool for scientific research.
One of the limitations of using 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its cost and availability. 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a small molecule compound that is not readily available in large quantities. Furthermore, its synthesis is complex and requires specialized equipment and expertise, which may limit its use in certain research settings.
未来方向
There are several future directions for the research on 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One potential direction is the development of more potent and selective agonists of the α7nAChR. This may lead to the development of more effective therapies for neurological and psychiatric disorders. Another direction is the study of the long-term effects of 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide on cognitive and behavioral processes. This may provide insights into the potential use of 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in the treatment of age-related cognitive decline and neurodegenerative diseases. Finally, the development of new methods for the synthesis of 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide may improve its availability and reduce its cost, making it more accessible for scientific research.
合成方法
The synthesis of 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps. The initial step involves the reaction of 2,6-dimethoxybenzaldehyde with 2-amino-5-methylpyridine to form 2-(2,6-dimethoxyphenyl)-5-methylpyridine-2-amine. This intermediate is then reacted with 2-bromo-5-(2-methoxyphenyl)-1,3-oxazole to form 2-(2,6-dimethoxyphenyl)-5-(2-methoxy-5-(1,3-oxazolo[4,5-b]pyridin-2-yl)phenyl)-1,3-oxazole. The final step involves the reaction of this intermediate with benzoyl chloride to form 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide (4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide).
科学研究应用
4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, enhance memory, and reduce inflammation in the brain. Furthermore, 4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
属性
分子式 |
C21H17N3O4 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
4-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H17N3O4/c1-26-15-8-5-13(6-9-15)20(25)23-16-12-14(7-10-17(16)27-2)21-24-19-18(28-21)4-3-11-22-19/h3-12H,1-2H3,(H,23,25) |
InChI 键 |
XVZBKENHAWTJBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



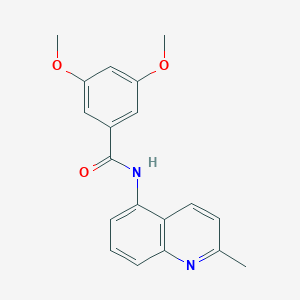
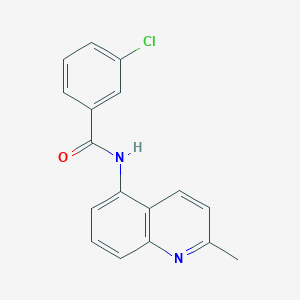
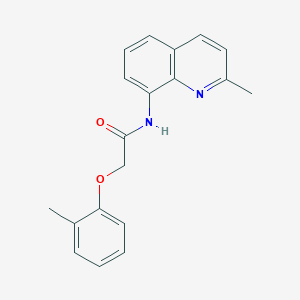
![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)
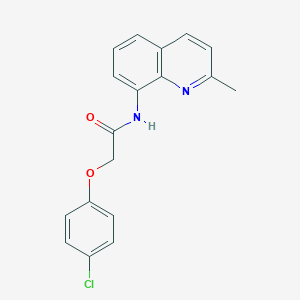

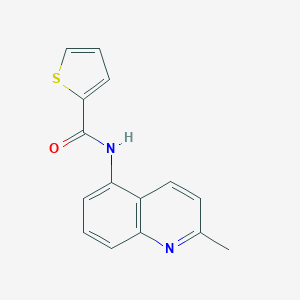
![Methyl 4-(4-ethyl-1-piperazinyl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B244087.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B244090.png)
![3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244091.png)
![2-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244093.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244094.png)
![4-cyano-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B244096.png)
![2-(2,4-dichlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B244099.png)